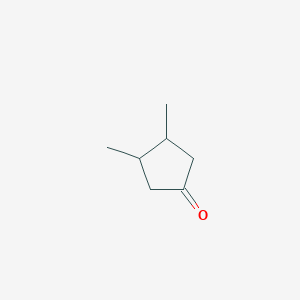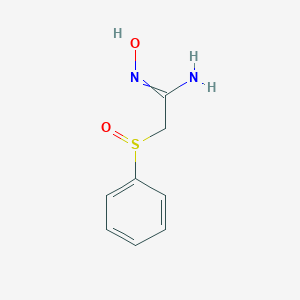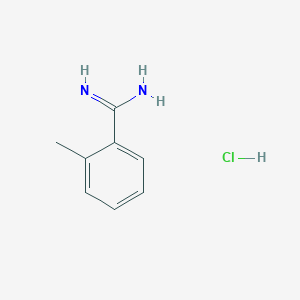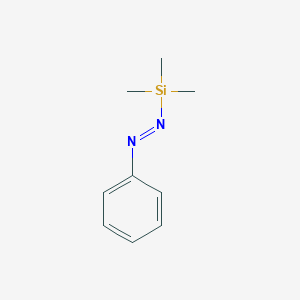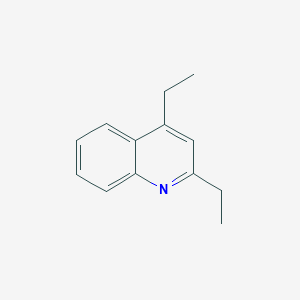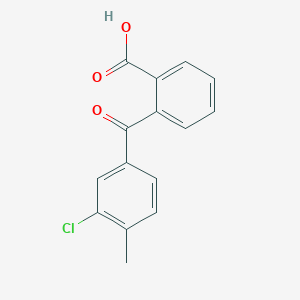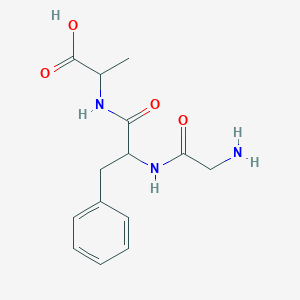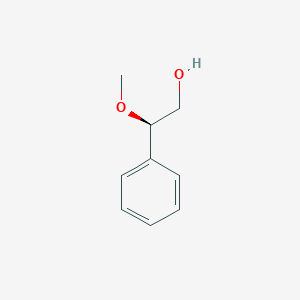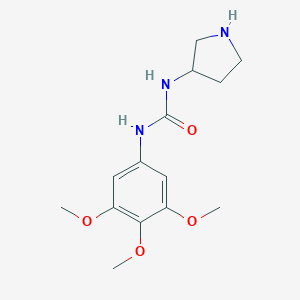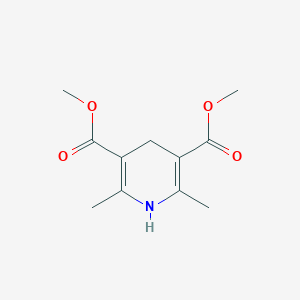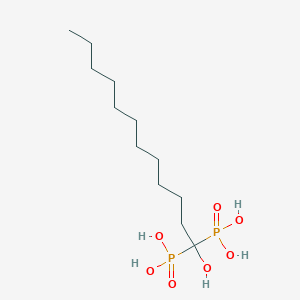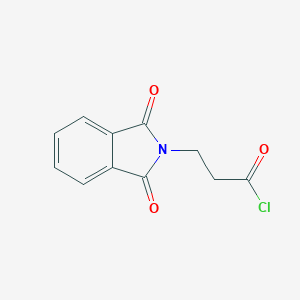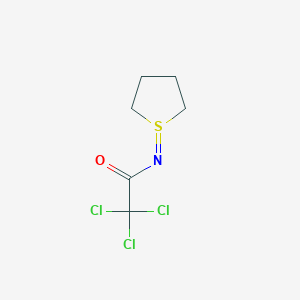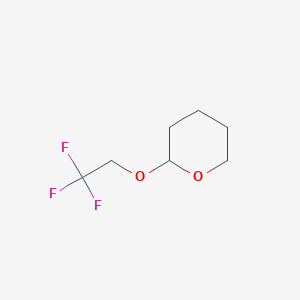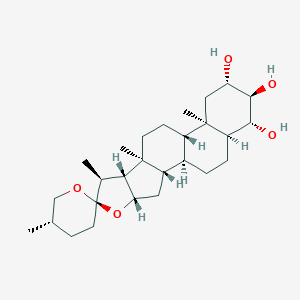
Diotigenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diotigenin is a natural steroid compound that is found in various plants, such as Fenugreek, Trigonella foenum-graecum, and Smilax china. It has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
作用机制
The mechanism of action of Diotigenin is not fully understood, but it is believed to be related to its ability to modulate various cellular signaling pathways. For example, Diotigenin has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism.
生化和生理效应
Diotigenin has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the levels of glucose and insulin in the blood, which may be beneficial for individuals with diabetes.
实验室实验的优点和局限性
One advantage of using Diotigenin in lab experiments is that it is a natural compound, which may be safer than synthetic compounds. Additionally, Diotigenin is readily available from natural sources, such as Fenugreek seeds. One limitation of using Diotigenin in lab experiments is that it may be difficult to obtain pure samples of the compound, which may affect the accuracy of the results.
未来方向
There are many potential future directions for research on Diotigenin. One area of interest is its potential as an anti-cancer agent. Studies have shown that Diotigenin can inhibit the growth of various types of cancer cells, including breast, colon, and lung cancer cells. Another area of interest is its potential as an anti-inflammatory agent. Diotigenin has been shown to reduce inflammation in various animal models, and further research is needed to determine its effectiveness in humans. Finally, Diotigenin may have potential as a treatment for diabetes, as it has been shown to improve glucose metabolism in animal models. Further research is needed to determine its effectiveness in humans.
Conclusion
Diotigenin is a natural steroid compound that has been studied extensively for its potential therapeutic properties. It can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial transformation. Diotigenin has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, and its mechanism of action is related to its ability to modulate various cellular signaling pathways. While there are advantages and limitations to using Diotigenin in lab experiments, there are many potential future directions for research on this compound.
合成方法
Diotigenin can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial transformation. The most common method of extraction is from Fenugreek seeds, where Diotigenin is present in high concentrations. Chemical synthesis involves the use of chemical reactions to produce Diotigenin from simpler compounds. Microbial transformation involves the use of microorganisms to convert one compound into another.
科学研究应用
Diotigenin has been the subject of many scientific studies due to its potential therapeutic properties. Some of the areas of research include anti-inflammatory, anti-cancer, and anti-diabetic effects. Studies have shown that Diotigenin can inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism.
属性
CAS 编号 |
17114-30-6 |
|---|---|
产品名称 |
Diotigenin |
分子式 |
C27H44O5 |
分子量 |
448.6 g/mol |
IUPAC 名称 |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol |
InChI |
InChI=1S/C27H44O5/c1-14-7-10-27(31-13-14)15(2)22-21(32-27)11-19-16-5-6-18-23(29)24(30)20(28)12-26(18,4)17(16)8-9-25(19,22)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15-,16+,17-,18+,19-,20-,21-,22-,23+,24+,25-,26+,27+/m0/s1 |
InChI 键 |
LLBKWFWTEWVDKM-FZOSFLJOSA-N |
手性 SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@H]([C@@H]6O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6O)O)O)C)C)C)OC1 |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6O)O)O)C)C)C)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



